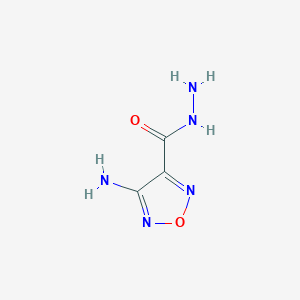

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

描述

Contextualization of 1,2,5-Oxadiazole Frameworks in Heterocyclic Chemistry

Beyond energetic materials, the 1,2,5-oxadiazole framework is a recognized pharmacophore in medicinal chemistry. acs.org Derivatives of this heterocycle have been investigated for a range of biological activities, including their potential as anticancer agents. nih.gov The furazan (B8792606) ring's electronic properties and its ability to participate in various chemical transformations make it a versatile scaffold for the design of new molecules with specific functions.

Significance of the 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Structure and Its Functional Groups

The structure of this compound is notable for the presence of two key functional groups attached to the furazan ring: an amino group (-NH₂) and a carbohydrazide (B1668358) group (-CONHNH₂).

The amino group is a crucial substituent that influences the chemical reactivity and physical properties of the molecule. In the context of energetic materials, the presence of amino groups can enhance thermal stability and reduce sensitivity to impact and friction. Furthermore, the amino group can be readily transformed into other energetic moieties, such as nitro or azido (B1232118) groups, to further increase the energetic performance of the resulting compounds. chemistry-chemists.com

The carbohydrazide group is a versatile functional group that serves as a key precursor for the synthesis of other heterocyclic rings, most notably 1,3,4-oxadiazoles. The reaction of a carbohydrazide with various reagents, such as cyanogen (B1215507) bromide or orthoesters, leads to the formation of a new five-membered ring. nih.govresearchgate.net This cyclization reaction is a common strategy in the synthesis of more complex molecules with tailored properties. The carbohydrazide moiety itself can also contribute to the energetic properties and hydrogen bonding networks within the crystal structure of a compound.

Overview of Academic Research Trajectories Pertaining to the Chemical Compound

Academic research involving this compound primarily focuses on its utility as a precursor for the synthesis of more advanced energetic materials. A significant research trajectory involves the use of this compound to construct larger molecules containing multiple heterocyclic rings.

One of the key reactions highlighted in the literature is the conversion of the carbohydrazide group into a 1,3,4-oxadiazole (B1194373) ring. For instance, the reaction of this compound with cyanogen bromide is a documented method for synthesizing 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan. This derivative combines the energetic properties of both the furazan and the 1,3,4-oxadiazole rings.

Another area of investigation is the modification of the amino group. While specific studies on the direct nitration of this compound are not prevalent in the reviewed literature, the nitration of the amino group on the furazan ring is a common strategy to enhance the energetic output of related compounds.

The general trend in the research is to use this compound as a foundational block to build more complex, high-nitrogen content molecules with improved energetic performance and acceptable stability and sensitivity. The data for some of the derivatives synthesized from related precursors illustrates the energetic potential of this class of compounds.

Table 1: Physicochemical and Energetic Properties of a Related Energetic Compound

| Compound | Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Hydroxylammonium salt of a furazan-tetrazole derivative | C₂H₄N₈O₅ | 1.84 | 9323 | 38.3 |

| Hydrazinium salt of a furazan-tetrazole derivative | C₂H₅N₉O₄ | 1.74 | 9094 | 32.2 |

Data sourced from a study on energetic salts based on furazan-functionalized tetrazoles for comparative context. nih.gov

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-furazan-3-carbohydrazide |

| 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan |

| 1,2,5-Oxadiazole (Furazan) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCREDXLDLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337480 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246048-72-6 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide and Its Derivatives

Strategic Approaches to the Core 1,2,5-Oxadiazole Ring System with Amino Substitution

The foundational step in synthesizing the target compound is the creation of the 4-amino-1,2,5-oxadiazole moiety. This process requires careful control over reaction conditions to ensure the correct substitution pattern on the heterocyclic ring.

The construction of the 4-amino-1,2,5-oxadiazole core often begins with simple, commercially available precursors. A common and effective starting material is malononitrile. The synthetic sequence involves several key transformations:

Nitrosation and Oximation: Malononitrile undergoes nitrosation followed by oximation to form a dioxime intermediate.

Dehydration/Cyclization: The resulting dioxime is then subjected to a dehydration process, which induces cyclization to form the 1,2,5-oxadiazole ring.

A pivotal intermediate in this pathway is 3-amino-4-cyanofurazan. nih.govresearchgate.net This compound serves as a versatile building block where the amino group is already in place, and the cyano group acts as a precursor for the carbohydrazide (B1668358) functionality. The synthesis of 3-amino-4-cyanofurazan itself is a critical multi-step process that provides a practical and scalable route to the required core structure. researchgate.net An alternative approach can also utilize diaminofurazan as a starting point for further functionalization. nih.gov

Once the 4-amino-1,2,5-oxadiazole core is established, typically as 4-amino-1,2,5-oxadiazole-3-carbonitrile (3-amino-4-cyanofurazan) or the corresponding carboxylic acid, the next strategic step is the introduction of the carbohydrazide group (-CONHNH₂). This is a well-established transformation in organic chemistry.

The most direct method involves the hydrazinolysis of a carboxylic acid derivative, usually an ester. The cyano group of 3-amino-4-cyanofurazan can be hydrolyzed to a carboxylic acid, which is then esterified. The resulting ester, methyl or ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, is subsequently treated with hydrazine hydrate. This nucleophilic acyl substitution reaction displaces the alkoxy group to yield the desired carbohydrazide. researchgate.netmdpi.com This method is widely used for its high efficiency and the ready availability of hydrazine hydrate.

| Step | Precursor | Reagents | Product | Purpose |

| 1 | 4-Amino-1,2,5-oxadiazole-3-carbonitrile | H₂O, Acid/Base | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid nih.gov | Hydrolysis of nitrile to carboxylic acid |

| 2 | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | ROH, Acid catalyst | 4-Amino-1,2,5-oxadiazole-3-carboxylate | Esterification to activate the carbonyl group |

| 3 | 4-Amino-1,2,5-oxadiazole-3-carboxylate | N₂H₄·H₂O | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide researchgate.net | Formation of the carbohydrazide via hydrazinolysis |

Established Synthetic Pathways for this compound

The established pathway for the synthesis of this compound (AOCA) is a linear sequence that leverages the reactivity of key intermediates. The synthesis is designed to build the molecule logically, starting from the construction of the heterocyclic core and culminating in the formation of the hydrazide.

Divergent Synthetic Routes to Structurally Related Oxadiazole-Carbohydrazide Analogs

The structural framework of this compound allows for considerable chemical modification, leading to a wide array of analogs with tailored properties. Divergent synthesis strategies focus on modifying the functional groups of the core intermediates.

The amino group on the furazan (B8792606) ring can be converted into other functionalities. For example, it can be oxidized to a nitro group (NO₂) or transformed into an azo (N=N) bridge, linking two furazan rings together. nih.govnih.gov These transformations create new energetic moieties with different performance characteristics.

Furthermore, the cyano group of the 3-amino-4-cyanofurazan intermediate is a versatile handle for diversification. nih.gov It can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles or 1,2,4-oxadiazoles, attached to the primary furazan core. nih.govfrontiersin.org These new heterocyclic systems can then be further functionalized. For instance, a carboxylic acid or ester group could be installed on the new ring system, which could then be converted to a carbohydrazide, yielding complex poly-heterocyclic carbohydrazide analogs. nih.gov

| Starting Material | Reaction Type | Reagents | Resulting Moiety | Potential Analog Structure |

| 4-Amino-1,2,5-oxadiazole intermediate | Oxidation | N₂O₅ | 4-Nitro-1,2,5-oxadiazole nih.gov | 4-Nitro-1,2,5-oxadiazole-3-carbohydrazide |

| 3-Amino-4-cyanofurazan | Cycloaddition | NaN₃, H⁺ | 4-(1H-Tetrazol-5-yl)-1,2,5-oxadiazol-3-amine nih.gov | carbohydrazide attached to the tetrazole ring |

| 3-Amino-4-cyanofurazan | Cyclization with amidoxime | TsOH/ZnCl₂ | 3,5-bis(3-amino-furazan-4-yl)-1,2,4-oxadiazole frontiersin.org | Poly-heterocyclic structures |

Methodological Innovations and Catalyst Systems in Synthesis

The synthesis of oxadiazole rings, including the 1,2,5-oxadiazole isomer, has benefited from modern synthetic innovations aimed at improving efficiency, safety, and environmental friendliness. For energetic compounds like furazan derivatives, milder reaction conditions are particularly desirable. A notable innovation is the use of 1,1'-carbonyldiimidazole (CDI) to induce the formation of 1,2,5-oxadiazoles from bisoximes at ambient temperature, avoiding the high temperatures that can lead to decomposition. organic-chemistry.org

While not always applied directly to the target compound, broader innovations in oxadiazole synthesis provide context for future improvements. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comresearchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single operation without isolating intermediates improves efficiency and reduces waste. nih.govnih.gov

Catalysis: Copper-catalyzed reactions have shown utility in forming certain oxadiazole derivatives. nih.govjchemrev.com The development of metal-free catalytic systems is also an active area of research.

Continuous Flow Chemistry: Microreactor systems allow for precise control over reaction parameters, enhancing safety and scalability for the synthesis of energetic materials. nih.gov

Green Chemistry Approaches: The use of less hazardous solvents, solvent-free conditions, and reagents like iodine or magnesia-supported catalysts represents a move towards more environmentally benign synthetic protocols. researchgate.netresearchgate.netjchemrev.com

Purification and Isolation Protocols for Research-Grade Compounds

Obtaining high-purity this compound and its derivatives is critical for their reliable characterization and performance evaluation. Standard laboratory techniques are employed for purification and isolation.

Following synthesis, the crude product is typically isolated by filtration . The solid is then washed with appropriate solvents, such as cold water or ethanol, to remove soluble impurities. researchgate.netRecrystallization is a primary method for purification, where the crude product is dissolved in a suitable hot solvent (e.g., ethanol, chloroform, or DMF-water mixtures) and allowed to cool slowly, forming high-purity crystals. nih.govmdpi.com

For more challenging separations, column chromatography using silica gel or alumina as the stationary phase can be employed to separate the target compound from side products and unreacted starting materials. thieme-connect.de

The identity and purity of the final compound are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: Used to identify key functional groups such as N-H (amines, hydrazides), C=O (carbohydrazide), and the C=N/N-O bonds of the oxadiazole ring. researchgate.netmdpi.com

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values to confirm the empirical formula. researchgate.net

These rigorous purification and characterization protocols are essential to ensure the quality and reliability of the synthesized research-grade compounds.

Chemical Reactivity and Transformations of 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide

Reactions Involving the Hydrazide Functionality as a Nucleophile

The hydrazide group (-CO-NHNH₂) is a potent nucleophile due to the alpha-effect of the adjacent nitrogen atoms. This functionality serves as the primary site for a variety of condensation and cyclization reactions, enabling the synthesis of diverse heterocyclic structures.

The terminal amino group of the hydrazide readily attacks the electrophilic carbon of aldehydes and ketones, leading to the formation of acylhydrazone intermediates. This condensation reaction is a fundamental transformation and often the first step in multi-step syntheses. The resulting hydrazones are themselves important synthetic intermediates for subsequent cyclization reactions. jchemrev.com The general reaction involves the elimination of a water molecule upon reaction of the hydrazide with a carbonyl compound. For instance, the reaction of a hydrazide with an aldehyde yields the corresponding N'-arylidene or N'-alkylidene carbohydrazide (B1668358). jchemrev.com

The true synthetic utility of the hydrazide group is most evident in its cyclocondensation reactions, which provide access to stable five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions typically involve an initial condensation followed by an intramolecular cyclization and dehydration or elimination step.

1,3,4-Oxadiazoles: The synthesis of the 1,3,4-oxadiazole (B1194373) ring from a hydrazide can be achieved through several pathways. A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.gov Alternatively, oxidative cyclization of acylhydrazones, formed from the condensation of hydrazides with aldehydes, can be promoted by reagents like iodine or 1,3-dibromo-5,5-dimethylhydantoin (B127087) to yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comnih.gov The reaction with carbon disulfide in the presence of a base also leads to oxadiazole derivatives, specifically the corresponding thione. jchemrev.comnih.govacs.org

1,2,4-Triazoles: The construction of a 1,2,4-triazole (B32235) ring often involves the reaction of the hydrazide with nitrogen-containing electrophiles. For example, hydrazinolysis of 1,3,4-oxadiazole-2-thiones can lead to the formation of 4-amino-1,2,4-triazole-3-thiones, representing a ring transformation reaction. nih.govacs.orgresearchgate.net Another significant route is the reaction of hydrazides with isothiocyanates, which produces thiosemicarbazide (B42300) intermediates that can be cyclized to form triazole-thiones. luxembourg-bio.com

The table below summarizes some of the key cyclocondensation reactions starting from a hydrazide functionality.

| Target Heterocycle | Electrophilic Reagent | Intermediate | Typical Cyclization Conditions | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic Acid / Acid Chloride | 1,2-Diacylhydrazine | Dehydrating agents (POCl₃, PPA) | nih.gov |

| 1,3,4-Oxadiazole | Aldehyde | Acylhydrazone | Oxidizing agents (I₂, DBDMH) | jchemrev.comnih.gov |

| 1,3,4-Oxadiazole-2-thione | Carbon Disulfide (CS₂) | Dithiocarbazate | Base (e.g., KOH), then acidification | jchemrev.com |

| 1,2,4-Triazole-3-thione | Isothiocyanate | Thiosemicarbazide | Base- or acid-catalyzed cyclization | luxembourg-bio.com |

| 1,2,4-Triazole | Cyanogen (B1215507) Bromide (CNBr) | Cyanohydrazide | Spontaneous or heat-induced cyclization | nih.gov |

Chemical Modifications at the 4-Amino Group of the Oxadiazole Ring

The 4-amino group attached directly to the electron-deficient 1,2,5-oxadiazole ring exhibits distinct reactivity. While it is nucleophilic, its reactivity is somewhat attenuated compared to a typical arylamine. Nevertheless, it can undergo several important transformations. For instance, in the synthesis of energetic materials, amino groups on heterocyclic rings can be converted to other functionalities. A notable reaction is diazotization, where the amino group reacts with a source of nitrous acid (often generated in situ) to form a diazonium salt. This intermediate can be highly reactive and may be converted into a nitro group, as seen in the nitration of related amino-triazole compounds where the amino group is transformed into a diazo group. nih.gov The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole from its corresponding bis-amino precursor via partial oxidation highlights the possibility of selectively transforming one amino group into a nitro group. mdpi.com

Transformations of the 1,2,5-Oxadiazole Core Under Various Reaction Conditions

The 1,2,5-oxadiazole (furazan) ring is a planar, aromatic heterocycle characterized by high electron deficiency and considerable thermal stability. chemicalbook.com Its stability makes it a robust scaffold in many chemical structures. However, the N-O bond within the ring represents a point of potential weakness, and the ring can undergo transformations under specific, often reductive, conditions. While the furazan (B8792606) ring is generally more stable than its N-oxide counterpart (the furoxan ring), it is not completely inert. researchgate.netresearchgate.net Reactions leading to the cleavage of the furazan ring typically require potent reducing agents that can break the N-O single bond. The specific conditions under which the 1,2,5-oxadiazole core in 4-amino-1,2,5-oxadiazole-3-carbohydrazide might be transformed are not extensively detailed in general literature but would likely involve strong reduction protocols.

Utility of this compound as a Versatile Synthetic Synthon

The title compound is a highly versatile synthetic building block, or synthon, owing to its dense functionalization with reactive groups. nih.govlifechemicals.com The presence of two distinct nucleophilic centers—the hydrazide and the amino group—allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

The nitrogen-rich nature of the molecule makes it a particularly attractive precursor for the synthesis of high-energy density materials. nih.govresearchgate.net The hydrazide moiety can be used to introduce further heterocyclic rings (such as 1,3,4-oxadiazoles or 1,2,4-triazoles), thereby increasing the nitrogen content and energetic performance of the final compound. nih.gov The amino group provides another handle for functionalization, for example, through conversion to nitro or azido (B1232118) groups, which are common toxophores in energetic compounds. The strategic combination of these functionalities within a single, stable heterocyclic core makes this compound a key intermediate in the development of new energetic materials and potentially in the synthesis of novel pharmaceutical scaffolds. nih.govchemicalbook.comorganic-chemistry.org

The table below illustrates the utility of the synthon in creating different classes of compounds.

| Reaction Site | Transformation | Resulting Structure/Class | Application Area | Reference |

|---|---|---|---|---|

| Hydrazide Group | Cyclocondensation with CNBr | Fused 1,2,4-Triazole/1,3,4-Oxadiazole | Energetic Materials | nih.gov |

| Hydrazide Group | Cyclodehydration with acids | 1,3,4-Oxadiazole derivatives | Medicinal Chemistry | nih.govorganic-chemistry.org |

| Amino Group | Oxidation/Nitration | 4-Nitro-1,2,5-oxadiazole derivatives | Energetic Materials | mdpi.com |

| Both Groups | Sequential Functionalization | Complex poly-heterocyclic systems | Materials Science, Pharmaceuticals | chemicalbook.com |

Structural Elucidation and Spectroscopic Characterization of 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the context of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and its derivatives, ¹H NMR spectra typically reveal distinct signals corresponding to the protons of the amino (-NH₂) and hydrazide (-NH-NH₂) groups. These signals often appear as broad singlets due to quadrupole broadening and chemical exchange. For instance, in a derivative, 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, the amino group protons of the amidrazone functionality are observed in the ¹H NMR spectrum. researchgate.net The chemical shifts of these N-H protons are sensitive to the solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Spectral Data for Amino and Hydrazide Protons in Oxadiazole Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amino (-NH₂) | 4.85 - 7.50 | Broad Singlet | Chemical shift can vary significantly based on molecular structure and solvent. |

Note: Data is compiled from various oxadiazole and triazole derivatives as direct data for the title compound is not available.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the two carbon atoms of the 1,2,5-oxadiazole ring and the carbonyl carbon of the carbohydrazide (B1668358) group. The carbons in the oxadiazole ring typically resonate in the range of 110-160 ppm. For example, in a related furoxan derivative, the carbon atoms of the 1,2,5-oxadiazole N-oxide ring appear at 109.8 and 113.3 ppm. researchgate.net The carbonyl carbon signal is characteristically found further downfield, often above 160 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 (attached to carbohydrazide) | 150 - 160 | The C-atom of the oxadiazole ring bonded to the electron-withdrawing carbohydrazide group. |

| C4 (attached to amino group) | 145 - 155 | The C-atom of the oxadiazole ring bonded to the electron-donating amino group. |

Note: These are estimated ranges based on data from related heterocyclic compounds. researchgate.net

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, although in the specific case of this compound, its utility might be limited due to the scarcity of H-H coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would be used to assign the protonated carbons, though none are present in the core structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, hydrazide, and oxadiazole ring functionalities. nih.govsemanticscholar.orgnih.govresearchgate.net

The key vibrational modes include:

N-H stretching vibrations from the amino and hydrazide groups, which typically appear as strong to medium bands in the region of 3100-3400 cm⁻¹. The amino group often shows two distinct bands (symmetric and asymmetric stretching), while the hydrazide N-H bands can also be complex.

C=O stretching vibration from the carbohydrazide group, which is expected to be a very strong and sharp band in the range of 1640-1680 cm⁻¹.

N-H bending vibrations from the amino and hydrazide groups, usually found in the 1550-1650 cm⁻¹ region.

C=N and N-O stretching vibrations of the 1,2,5-oxadiazole ring, which contribute to a series of bands in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3400 | Medium-Strong |

| Hydrazide (-NHNH₂) | N-H Stretch | 3100 - 3300 | Medium-Strong |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1680 | Strong, Sharp |

| Amino/Hydrazide | N-H Bend | 1550 - 1650 | Medium-Strong |

Note: Data compiled from various sources on oxadiazole and carbohydrazide compounds. semanticscholar.orgnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.govorganic-chemistry.org

For this compound (C₃H₅N₅O₂), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:

Loss of the amino group (-NH₂) or ammonia (B1221849) (-NH₃).

Cleavage of the N-N bond in the hydrazide moiety.

Loss of the entire hydrazide group (-NHNH₂).

Fission of the oxadiazole ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M]⁺ | C₃H₅N₅O₂ | 143.0443 | Molecular Ion |

| [M - NH₂]⁺ | C₃H₃N₄O₂ | 127.0256 | Loss of amino radical |

| [M - N₂H₃]⁺ | C₃H₂N₃O₂ | 112.0147 | Loss of hydrazinyl radical |

Note: Fragmentation patterns are predictive and based on the general principles of mass spectrometry.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure for the exact title compound is not publicly available, the structure of a very close analog, (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime, has been determined. nih.gov The study of this analog reveals significant insights into the likely structure of this compound. The crystal structure of the analog shows an extensive three-dimensional network of intermolecular hydrogen bonds involving the amino and oxime groups with the nitrogen and oxygen atoms of adjacent molecules. nih.gov A similar intricate network of hydrogen bonds, involving the amino and carbohydrazide groups, would be expected for this compound, playing a crucial role in its crystal packing and solid-state properties.

Table 5: Representative Crystallographic Data for a Close Analog, (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₅N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Interactions | Intermolecular N-H···N, N-H···O, O-H···N, and O-H···O hydrogen bonds |

Note: This data pertains to a structurally similar compound and provides a model for the expected crystallographic features of the title compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It plays a crucial role in the characterization of newly synthesized molecules, such as this compound and its derivatives, by providing quantitative information on the mass percentages of the constituent elements. This data is essential for verifying the empirical and molecular formula of a compound, thereby confirming its stoichiometric composition and purity.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂), are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

For this compound, with the chemical formula C₃H₅N₅O₂, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. The molecular weight of the compound is 143.11 g/mol . scbt.com The calculated percentages provide a benchmark against which experimentally determined values ("found" values) are compared. A close correlation between the calculated and found values provides strong evidence for the successful synthesis and purity of the target compound.

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 25.18 | Not Available |

| Hydrogen | H | 3.52 | Not Available |

| Nitrogen | N | 48.94 | Not Available |

| Oxygen | O | 22.36 | Not Available |

Note: "Found" values are determined experimentally and were not available in the reviewed literature. The calculated values are based on the molecular formula C₃H₅N₅O₂.

The verification of the stoichiometric composition is a critical step in the study of energetic materials, as even minor impurities can significantly impact their performance and safety characteristics. In the broader context of energetic materials research, elemental analysis is consistently reported for novel compounds to validate their structure and purity. For instance, studies on various derivatives of 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole consistently include elemental analysis as a key component of their characterization protocol. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound. These methods, particularly those based on Density Functional Theory (DFT), offer insights into the electronic distribution and stability of molecules like 4-Amino-1,2,5-oxadiazole-3-carbohydrazide.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A detailed analysis of the FMOs for this compound, which would describe its electrophilic and nucleophilic sites and its kinetic stability, has not been found in the reviewed scientific literature.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery and design.

Currently, there are no specific molecular docking or molecular dynamics simulation studies in the available literature that focus solely on this compound as the primary ligand. However, the broader 1,2,5-oxadiazole scaffold is recognized as a pharmacophore, suggesting that derivatives of this family are of interest in medicinal chemistry. For instance, a complex molecule incorporating the 4-amino-1,2,5-oxadiazol-3-yl group has been investigated as a potential treatment candidate against COVID-19 through molecular docking models to study its binding interactions with viral proteins. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The prediction of spectroscopic data through computational methods allows for the verification of experimental results and aids in the structural elucidation of new compounds. The compound this compound (AOCA) was successfully synthesized and its structure was confirmed through experimental techniques, including Infrared (IR) spectroscopy and elemental analysis. researchgate.net

While the experimental data for AOCA exists, computational studies dedicated to predicting its spectroscopic parameters (e.g., IR frequencies, NMR chemical shifts) and correlating them with these experimental findings are not present in the reviewed literature. A comparative analysis would involve using methods like DFT to calculate the vibrational frequencies and comparing them to the experimental IR spectrum, which would provide a deeper validation of the compound's structure.

Below are the experimental elemental analysis data for AOCA. researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 22.79 | 22.71 |

| Hydrogen (H) | 3.19 | 3.16 |

| Nitrogen (N) | 53.15 | 53.28 |

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Tautomers are structural isomers of chemical compounds that readily interconvert. Studies on these aspects are important for understanding the flexibility, stability, and potential biological activity of a molecule.

There is currently no specific research available in the scientific literature regarding the conformational analysis or the study of tautomeric equilibria for this compound. Such studies would clarify the molecule's preferred three-dimensional shape and whether it exists in different isomeric forms in solution or solid state.

Biological Activity Profiling and Mechanistic Studies of 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide and Its Derivatives

Investigations into Antimicrobial Potential

Derivatives of oxadiazole are recognized for their broad-spectrum antimicrobial activities, which have been extensively studied against various pathogens. mdpi.comresearchgate.net The 1,3,4-oxadiazole (B1194373) ring, in particular, is a key structural motif in many compounds developed for their antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com The introduction of different substituents onto the oxadiazole core allows for the modulation of biological activity, with lipophilic groups and electronegative atoms like chlorine often enhancing the antimicrobial effects. nih.gov

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Substituted 1,3,4-oxadiazole derivatives have demonstrated notable efficacy against a wide array of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research has shown that certain hybrid molecules incorporating the 1,3,4-oxadiazole ring exhibit antibacterial action that is comparable or even superior to established antibiotics like ciprofloxacin (B1669076) and amoxicillin. nih.gov

For instance, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown potent, broad-spectrum antibacterial activity. mdpi.com Specifically, piperazinomethyl derivatives within this class were effective against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL. mdpi.com Other derivatives have shown strong activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comnih.gov Studies on nalidixic acid derivatives where the carboxylic acid group was replaced by a 1,3,4-oxadiazole ring resulted in compounds with activity against S. aureus and P. aeruginosa that was two to three times stronger than the parent drug. nih.gov

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. Certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as strong inhibitors of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes critical for DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Bacterial Strain(s) | Observed Activity/Potency | Reference(s) |

|---|---|---|---|

| N-Mannich bases of 1,3,4-oxadiazole | Gram-positive & Gram-negative | Broad-spectrum; MICs 0.5–8 μg/mL | mdpi.com |

| Nalidixic acid-oxadiazole hybrids | S. aureus, B. cereus, E. coli, K. pneumoniae, P. aeruginosa | 2-3 times stronger than nalidixic acid | nih.gov |

| Fluoroquinolone-oxadiazole hybrids | S. aureus, MRSA | Excellent activity; MICs 0.25–2 µg/mL | nih.gov |

| 2-amino-1,3,4-oxadiazole derivatives | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to strong effect vs. ampicillin | nih.gov |

Antifungal Spectrum and Potency

The antifungal properties of oxadiazole derivatives are well-documented, with activity demonstrated against various fungal pathogens, including those affecting plants and humans. researchgate.netnih.govnih.gov A series of 2,5-disubstituted 1,3,4-oxadiazoles showed significant potency against Aspergillus niger and Candida albicans, with one compound exhibiting activity 8 to 16 times greater than the standard antifungal drug fluconazole. nih.gov Similarly, N-Mannich bases of 1,3,4-oxadiazoles have been assessed for their inhibitory action against the pathogenic yeast Candida albicans. mdpi.com

In the context of agricultural applications, novel 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and screened for their activity against plant pathogenic fungi. nih.gov Certain compounds in this class displayed significant inhibitory effects against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. nih.gov The potency of these compounds, measured by their half-maximal effective concentration (EC50), highlights their potential as antifungal agents. nih.gov For example, one derivative (compound 4f in the study) had an EC50 value of 8.81 μg/mL against C. capsica. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound ID (from source) | Fungal Species | EC50 (μg/mL) | Reference |

|---|---|---|---|

| 4f | Rhizoctonia solani | 12.68 | nih.gov |

| 4f | Fusarium graminearum | 29.97 | nih.gov |

| 4f | Exserohilum turcicum | 29.14 | nih.gov |

| 4f | Colletotrichum capsica | 8.81 | nih.gov |

| 4q | Rhizoctonia solani | 38.88 | nih.gov |

| 4q | Fusarium graminearum | 149.26 | nih.gov |

| 4q | Exserohilum turcicum | 228.99 | nih.gov |

Antiviral Activities

The oxadiazole scaffold is a key component in several compounds investigated for their antiviral properties. mdpi.comresearchgate.netmdpi.com Research has explored their efficacy against a range of viruses, including plant viruses and human pathogens like influenza. nih.govresearchgate.netarkat-usa.org

Derivatives of 1,3,4-oxadiazole have shown notable activity against the highly pathogenic avian influenza H5N1 virus in vitro. researchgate.net In one study, specific substitutions on the oxadiazole ring, such as a 4-tolyl or 4-chlorophenyl group, greatly enhanced the antiviral activity, with one compound achieving 100% virus inhibition. researchgate.net

Furthermore, oxadiazole derivatives have been developed as potent agents against plant viruses. A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives exhibited excellent activity against the tobacco mosaic virus (TMV). arkat-usa.org Acylhydrazone derivatives have also been designed based on their antiviral potential, with some compounds showing curative and protective activities against TMV that were superior to the commercial antiviral agent ribavirin. nih.gov

Exploration of Anticancer and Antiproliferative Properties

The 1,3,4-oxadiazole ring is a prominent scaffold in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxicity against various human tumor cell lines. nih.govnih.gov These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov

In Vitro Cytotoxicity Assays Against Human Tumor Cell Lines

A substantial body of research has documented the in vitro anticancer activity of oxadiazole derivatives against a wide spectrum of human cancer cell lines. These include lung (A549), breast (MCF-7, MDA-MB-231), colon (HT-29, HCT-116), pancreas (PANC-1), liver (HepG2), and glioblastoma (U87, T98G, LN229) cell lines. nih.govnih.govacs.orgnih.gov

The cytotoxic potency is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For example, a series of benzimidazole-oxadiazole derivatives showed potent cytotoxicity, with one compound (4r) displaying IC50 values of 5.5 µM against PANC-1, 0.3 µM against A549, and 0.5 µM against MCF-7 cell lines. acs.org Another study on ferulic and caffeic acid-based oxadiazole hybrids found that one derivative (compound 5) exhibited IC50 values of 14.2 µM against the ovarian cancer cell line SKOV3 and 18.3 µM against the A549 lung cancer cell line. nih.gov Notably, some of these compounds have shown higher potency than the standard chemotherapy drug cisplatin (B142131) in certain cell lines. nih.govacs.org

Table 3: In Vitro Cytotoxicity (IC50) of Selected Oxadiazole Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Derivative/Compound ID (from source) | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| 4r | PANC-1 | Pancreatic | 5.5 | nih.govacs.org |

| 4r | A549 | Lung | 0.3 | nih.govacs.org |

| 4r | MCF-7 | Breast | 0.5 | nih.govacs.org |

| 4s | PANC-1 | Pancreatic | 6.7 | nih.govacs.org |

| 4s | A549 | Lung | 1.6 | nih.govacs.org |

| 4s | MCF-7 | Breast | 1.2 | nih.govacs.org |

| 4h | A549 | Lung | 4.56 | acs.org |

| 5 | U87 | Glioblastoma | 35.1 | nih.gov |

| 5 | T98G | Glioblastoma | 34.4 | nih.gov |

| 5 | LN229 | Glioblastoma | 37.9 | nih.gov |

| 5 | SKOV3 | Ovarian | 14.2 | nih.gov |

| 5 | MCF7 | Breast | 30.9 | nih.gov |

| 5 | A549 | Lung | 18.3 | nih.gov |

| se-182 | A549 | Lung | 15.80 | jksus.org |

| se-182 | HepG2 | Liver | 15.58 | jksus.org |

Identification of Potential Molecular Targets in Cancer Pathways (e.g., Topoisomerase I)

To understand the mechanisms underlying their anticancer effects, researchers have investigated the molecular targets of oxadiazole derivatives. One of the key enzymes identified is DNA topoisomerase I (Topo I), which is crucial for relaxing DNA supercoils during replication and transcription and is a validated target for cancer therapy. nih.govtandfonline.com

Several studies have synthesized and evaluated benzimidazole-1,3,4-oxadiazole derivatives as "human topoisomerase types I poison." acs.orgtandfonline.com These compounds function by stabilizing the covalent complex formed between Topo I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. nih.gov The inhibitory activity of these derivatives against Topo I has been confirmed through enzymatic assays and molecular docking studies, which model the interactions between the compounds and the enzyme's active site. acs.orgnih.gov

Beyond Topo I, other molecular targets have been identified for this class of compounds. These include:

VEGFR2: Certain benzimidazole-oxadiazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis (the formation of new blood vessels) that is essential for tumor growth and metastasis. nih.govacs.org

Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole conjugates have been shown to act as selective inhibitors of HDAC1, an enzyme involved in the epigenetic regulation of gene expression. nih.gov

STAT3: The 1,3,4-oxadiazole scaffold is also found in the structure of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, which target a key signaling pathway often overactive in cancer cells. nih.gov

This multi-targeted approach underscores the versatility of the oxadiazole scaffold in the development of sophisticated anticancer agents.

Assessment of Anti-inflammatory and Analgesic Effects

Derivatives of 1,3,4-oxadiazole have demonstrated notable anti-inflammatory and analgesic properties. mdpi.comnih.gov These compounds are often explored as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) with the aim of reducing gastrointestinal side effects. ijpsjournal.com The anti-inflammatory and analgesic potential of these derivatives is frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes. ijpsjournal.comnih.gov

Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.govnih.gov For instance, certain derivatives of flurbiprofen (B1673479) incorporated into a 1,3,4-oxadiazole ring displayed potent anti-inflammatory effects, with some compounds showing a reduction in edema volume comparable to the standard drug ibuprofen. nih.gov The presence of specific substitutions, such as a p-chlorophenyl group, has been noted to be important for this activity. nih.gov

In terms of analgesic effects, several 1,3,4-oxadiazole derivatives have exhibited significant pain-relieving properties in acetic acid-induced writhing tests in mice. ijpsjournal.com Some compounds have shown analgesic activity superior to that of standard drugs like diclofenac (B195802). ijpsjournal.com The introduction of halogenated phenyl rings at the 5-position of the oxadiazole ring has been associated with enhanced analgesic effects. mdpi.com

Table 1: Selected 1,3,4-Oxadiazole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound Type | Biological Activity | Key Findings | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | Anti-inflammatory | Significant reduction in carrageenan-induced paw edema. | nih.govnih.gov |

| Flurbiprofen-1,3,4-oxadiazole hybrids | Anti-inflammatory | Activity comparable to ibuprofen. | nih.gov |

| 1,3,4-oxadiazole-benzothiazole hybrids | Analgesic | Potent activity in Eddy's hot plate method. | ijpsjournal.com |

| 2,5-disubstituted-1,3,4-oxadiazoles | Analgesic | Superior activity to diclofenac in writhing tests. | ijpsjournal.com |

Other Biologically Relevant Activities

The versatility of the oxadiazole scaffold extends to a variety of other biological activities, including anticonvulsant, antihypertensive, and antioxidant effects. mdpi.comresearchgate.netwu.ac.thnih.govmdpi.com

Anticonvulsant Activity: Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. wu.ac.thnih.gov Some of these compounds have shown potent anticonvulsant activity, with efficacy greater than that of established drugs like carbamazepine (B1668303) and ethosuximide. nih.gov The mechanism of action for this activity is often linked to the modulation of the GABAergic system. nih.gov

Antihypertensive Activity: Certain 1,2,4-oxadiazole derivatives have been designed and synthesized as angiotensin II type 1 (AT1) receptor antagonists, demonstrating potential antihypertensive activity. nih.gov One such derivative lowered mean blood pressure in spontaneously hypertensive rats, with an effect lasting over 24 hours. nih.gov

Antioxidant Activity: The antioxidant potential of 1,3,4-oxadiazole derivatives has also been investigated. mdpi.com Some compounds, particularly those derived from flurbiprofen, have shown promising free radical scavenging activity in various in vitro assays, including DPPH, OH, and nitric oxide scavenging. nih.govmdpi.com This suggests that the oxadiazole nucleus can be a valuable component in the design of agents to combat oxidative stress. mdpi.com

Table 2: Other Biological Activities of Oxadiazole Derivatives

| Activity | Compound Class | Key Findings | Reference |

| Anticonvulsant | 1,3,4-Oxadiazole derivatives | Potent activity in MES and scPTZ models, some exceeding standard drugs. | wu.ac.thnih.gov |

| Antihypertensive | 1,2,4-Oxadiazole derivatives | High affinity for AT1 receptor and significant blood pressure reduction. | nih.gov |

| Antioxidant | 1,3,4-Oxadiazole derivatives | Promising free radical scavenging activity. | nih.govmdpi.com |

Elucidation of Biological Mechanisms of Action at the Molecular and Cellular Levels

Understanding the molecular and cellular mechanisms underlying the observed biological activities is crucial for the rational design of more potent and selective therapeutic agents.

A primary mechanism for the anti-inflammatory action of many 1,3,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Molecular docking studies have shown that the oxadiazole ring can act as a flat aromatic linker, providing the appropriate orientation for binding to the active site of COX-2, which can lead to reduced inflammation with potentially fewer ulcerogenic effects compared to non-selective NSAIDs. mdpi.com Some 1,3,4-oxadiazole derivatives have also been identified as inhibitors of other enzymes, such as monoamine oxidase (MAO), with some showing selective inhibitory activity against MAO-B. researchgate.net

The anticonvulsant activity of certain 1,3,4-oxadiazole derivatives has been linked to their interaction with the GABAA receptor. nih.gov In vitro binding experiments have shown that some of these compounds exhibit potent binding affinity to the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov Molecular docking studies have further supported these findings, illustrating significant interactions with residues at this site. nih.gov Additionally, some 1,2,4-oxadiazole derivatives have been shown to act as antagonists at the angiotensin II type 1 (AT1) receptor, which is the mechanism behind their antihypertensive effects. nih.gov

Currently, there is a lack of specific information in the public domain regarding the cellular uptake and metabolism of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and its derivatives. However, it has been noted that the 1,3,4-oxadiazole nucleus can improve metabolic stability and water solubility while reducing lipophilicity, which are favorable pharmacokinetic properties. researchgate.net

Applications of 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide in Materials Science and Agrochemicals

Development of Energetic Materials and Coordination Polymers

The quest for novel energetic materials with superior performance and enhanced safety profiles has led researchers to explore the potential of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide as a foundational building block. Its high nitrogen content and the energetic nature of the furazan (B8792606) ring make it an attractive candidate for the development of next-generation explosives and propellants.

A significant area of research has been the use of this compound (AOCA) as a multidentate ligand for the synthesis of Energetic Coordination Polymers (ECPs). The AOCA molecule, with its furazan skeleton and hydrazide group, offers multiple coordination sites that can bind with various metal ions. nih.gov This has been demonstrated through the successful preparation of ECPs with different metal centers, such as silver (Ag(I)) and copper (Cu(II)), using various crystallization methods. nih.gov The resulting coordination polymers have been characterized using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis to confirm their structures. nih.gov

For instance, researchers have synthesized four distinct ECPs by leveraging the different coordination abilities of Ag(I) and Cu(II) ions with the AOCA ligand. nih.gov These syntheses highlight the versatility of AOCA in forming diverse structural motifs, which in turn influences the energetic properties of the final materials. nih.gov

The performance of energetic materials is critically defined by their detonation characteristics and thermal stability. Studies on ECPs derived from AOCA have yielded promising results in these areas. The thermal stability of these materials is a key factor in their safe handling and storage, while their detonation performance indicates their effectiveness as explosives.

Research has shown that the structure of the ECPs plays a crucial role in their performance. For example, a one-dimensional (1D) silver-based ECP, [Ag(AOCA)ClO₄]n (ECPs-6), has demonstrated excellent performance with a thermal decomposition temperature of 255 °C and a detonation velocity of 7.6 km/s. nih.gov In contrast, a zero-dimensional (0D) copper-based ECP, Cu(AOCA)₂(ClO₄)₂ (ECPs-8), was identified as having the best detonation performance. nih.gov A notable finding is that both ECPs-6 and ECPs-8 can be directly detonated by a laser, with ECPs-8 requiring the lowest laser energy for initiation (60 mJ). nih.gov

Interactive Table: Detonation and Thermal Properties of AOCA-based ECPs

| Compound | Structure | Thermal Decomposition Temperature (°C) | Detonation Velocity (D, km/s) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) | Laser Detonation Energy (E, mJ) |

|---|---|---|---|---|---|---|

| [Ag(AOCA)ClO₄]n (ECPs-6) | 1D | 255 | 7.6 | 10 | 40 | Yes |

| Cu(AOCA)₂(ClO₄)₂ (ECPs-8) | 0D | - | > [Ag(AOCA)ClO₄]n | - | - | 60 |

Potential in Polymer Chemistry and Advanced Functional Materials

The functional groups present in this compound suggest its potential for applications beyond energetic materials, particularly in the realm of polymer chemistry and the development of advanced functional materials.

While direct research on the use of this compound as a monomer for polymerization is not extensively documented in publicly available literature, its structure suggests theoretical potential. The presence of the amino and carbohydrazide (B1668358) groups offers reactive sites for polycondensation reactions. For instance, these groups could potentially react with dicarboxylic acids or their derivatives to form polyamides or with diisocyanates to form polyureas. Such polymers, incorporating the thermally stable and nitrogen-rich furazan ring, could exhibit enhanced thermal stability and other desirable properties. Research on related oxadiazole compounds has shown that they can be incorporated into polymer backbones to create materials with excellent thermal resistance.

Oxadiazole derivatives are known to possess valuable optical properties, making them useful in a variety of applications such as organic light-emitting diodes (OLEDs), laser dyes, and scintillators. mdpi.comlookchem.com The 1,2,5-oxadiazole (furazan) ring, in particular, has an electron-withdrawing nature which can influence the electronic and photophysical properties of a molecule. ijsrst.com While specific studies on the optical properties of this compound are limited, research on other furazan-based compounds has demonstrated their potential as fluorescent materials. ijsrst.com The amino and carbohydrazide substituents on the furazan ring in AOCA could further modulate its optical characteristics. Further investigation is required to explore the potential of this specific compound and its derivatives in the development of advanced optical materials.

Research into Agrochemical Potentials

The field of agrochemicals is constantly in search of new and effective molecules for crop protection. Heterocyclic compounds, including oxadiazole derivatives, have been a rich source of biologically active molecules with herbicidal, insecticidal, and fungicidal properties. nih.gov

While direct and specific research into the agrochemical potential of this compound is not widely reported, the structural motifs present in the molecule suggest that it could be a candidate for such applications. The 1,2,5-oxadiazole (furazan) ring is a known pharmacophore in various biologically active compounds. nih.govresearchgate.net Furthermore, carbohydrazide derivatives have also been investigated for their pesticidal activities. The combination of these two functionalities in a single molecule makes AOCA an interesting subject for future agrochemical research. Studies on other 1,2,5-oxadiazole derivatives have shown herbicidal activity, suggesting that the furazan ring system can be a key component for phytotoxicity. nih.govmdpi.com Further screening and modification of the AOCA molecule could lead to the discovery of novel agrochemicals.

Herbicidal Efficacy Studies

Fungicidal Activity Against Plant Pathogens

While numerous 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their fungicidal activity against a range of plant pathogens, specific data for this compound is not available. nih.govnih.govnyxxb.cnnih.govfrontiersin.org The existing research highlights the potential of the oxadiazole scaffold in developing new antifungal agents, with some derivatives showing significant efficacy against pathogens like Fusarium graminearum and Rhizoctonia solani. nih.govnyxxb.cnfrontiersin.org These findings, however, are related to the broader class of compounds and not to the specific carbohydrazide requested.

Structure Activity Relationship Sar Studies of 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide derivatives can be significantly altered by introducing various substituents at different positions. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its ability to bind to a target and exert a biological effect.

The 1,2,5-oxadiazole (furazan) ring is a key pharmacophore whose substitution pattern critically dictates biological activity. Research on related 3-amino-1,2,5-oxadiazole scaffolds has provided significant insights into how substituents at the C4 position of the ring influence potency, particularly in the context of antiplasmodial activity. researchgate.netrsc.org

Studies on a series of 4-substituted-3-amino-1,2,5-oxadiazoles revealed that the nature of the substituent at the C4 position is a major determinant of efficacy and selectivity against Plasmodium falciparum. rsc.org Initial findings indicated that a phenyl group at this position was a good starting point. Subsequent modifications focused on the substitution pattern of this phenyl ring. It was discovered that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of the 4-phenyl moiety. researchgate.net

For instance, the introduction of dialkoxy substituents on the phenyl ring was found to have a profoundly positive impact on both activity and cytotoxicity. rsc.org One of the most promising compounds from these studies was N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, which demonstrated high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum (IC₅₀ = 0.034 µM) and a very high selectivity index of 1526. rsc.org This highlights the importance of the electronic and steric effects imparted by the 3-ethoxy-4-methoxy substitution pattern on the C4-phenyl ring. In contrast, other substitution patterns led to varying degrees of activity, as detailed in the table below.

Table 1: Impact of C4-Phenyl Ring Substitution on Antiplasmodial Activity of 1,2,5-Oxadiazole Derivatives Data sourced from Molecules (2023). rsc.org

| Compound ID | 4-Phenyl Ring Substituent | PfNF54 IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index (S.I.) |

| 51 | 3-Ethoxy-4-methoxy | 0.034 | 51.87 | 1526 |

| 52 | 4-Ethoxy-3-methoxy | 0.275 | >31.54 | >115 |

These findings underscore that precise modifications to the C4-substituent of the 1,2,5-oxadiazole ring are a critical strategy for optimizing the biological potency and selectivity of this class of compounds. researchgate.netrsc.org

The carbohydrazide (B1668358) group (-CONHNH₂) is a versatile functional group that serves as a crucial linker and a key point for molecular interactions, often through hydrogen bonding. Derivatization of this moiety can lead to a wide range of analogues, including Schiff bases, amides, and N-acylhydrazones, or it can be cyclized to form other heterocyclic systems like 1,3,4-oxadiazoles. nih.gov

Studies on related carbohydrazide derivatives have demonstrated that modifications at this position significantly impact biological activity. For example, in a series of compounds designed as insecticides, the conversion of a carbohydrazide into various N'-aroylcarbohydrazides led to compounds with potent adulticidal activity against Aedes aegypti. nih.gov The electronic nature of the substituent on the aromatic ring of the aroyl group was found to be critical.

Specifically, a compound bearing a nitro group on the aromatic ring (Compound 2c) and another with di-halogen substitution (Compound 3h) were the most effective, both showing a median lethal dose (LD₅₀) of 2.80 µg per mosquito. nih.gov This suggests that electron-withdrawing groups on the terminal aromatic ring enhance insecticidal potency.

Table 2: Insecticidal Activity of Derivatized Carbohydrazides Data sourced from Pest Management Science (2018).

| Compound ID | Key Modification on Carbohydrazide Moiety | Biological Activity (LD₅₀ vs. Ae. aegypti) |

| 2c | N'-(4-nitrobenzoyl) | 2.80 ± 0.54 µg / mosquito |

| 3h | N'-(2,4-dichlorobenzoyl) (cyclized to oxadiazole) | 2.80 ± 0.54 µg / mosquito |

| 2d | N'-(4-methylbenzoyl) | ~5-10 µg / mosquito |

This derivatization strategy highlights that the carbohydrazide moiety is not merely a passive linker but an active site for modification to fine-tune the biological activity profile of the parent compound. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a paramount role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. Enantiomers, which are non-superimposable mirror images, can exhibit significantly different pharmacological activities.

For derivatives of this compound, the introduction of chiral centers, for instance, through the modification of the carbohydrazide side chain with a chiral acyl group or by introducing a substituent with a stereocenter on the oxadiazole ring, would result in stereoisomers. However, a review of the current scientific literature indicates a notable gap in research specifically addressing the stereochemical influences on the biological activity of this particular class of compounds. While the synthesis of related chiral heterocycles is an active area of research, specific studies on the stereoselective synthesis or chiral separation of this compound derivatives and the subsequent evaluation of the individual stereoisomers are not extensively reported.

Future research should, therefore, focus on introducing stereocenters into the molecular scaffold and resolving the resulting enantiomers or diastereomers. Comparing the biological activities of these isolated isomers would provide crucial insights into the stereochemical requirements for optimal molecular recognition at the target site and could lead to the development of more potent and selective agents.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new, more potent compounds. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such key approaches that have been successfully applied to various oxadiazole-containing compounds.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. For a series of active compounds, a pharmacophore model represents a common denominator of steric and electronic features required for binding to the target receptor. For example, a study on benzimidazole (B57391) derivatives identified a five-feature pharmacophore (HHHRR: three hydrophobic, two aromatic rings) as crucial for agonist activity at the Farnesoid X receptor. This type of model provides a 3D blueprint for designing new molecules that fit the required spatial arrangement, increasing the probability of desired biological activity.

Quantitative Structure-Activity Relationships (QSAR) build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. 3D-QSAR studies, for instance, analyze the steric and electrostatic fields around aligned molecules to determine which spatial regions are favorable or unfavorable for activity. These models generate contour maps that visually guide chemists on where to add or remove volume or change electronic properties to enhance potency. For a series of 1,2,4-oxadiazole (B8745197) derivatives acting as antibacterial agents, 3D-QSAR modeling provided critical insights into the structural requirements for inhibiting the Sortase A enzyme. Such models are validated by their ability to accurately predict the activity of new or untested compounds.

While specific QSAR and pharmacophore models for this compound are not prominently featured in the literature, the principles from studies on other oxadiazole isomers are directly applicable. Applying these computational techniques would be a logical next step to accelerate the optimization of this scaffold, enabling virtual screening of compound libraries and providing a deeper, quantitative understanding of its structure-activity relationships.

Advanced Research Directions and Future Perspectives for 4 Amino 1,2,5 Oxadiazole 3 Carbohydrazide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide and its derivatives is increasingly geared towards novel and sustainable methods that prioritize efficiency, safety, and environmental responsibility. Current research into related heterocyclic compounds points towards several promising avenues.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to drastically improve the efficiency of synthesizing aminofurazane heterocycles, reducing reaction times from days to minutes and resulting in cleaner reactions. clockss.org This suggests a significant potential for developing rapid and efficient microwave-assisted protocols for this compound.

Solvent-Free Reactions: Mechanical grinding and solvent-free conditions, catalyzed by reusable organocatalysts like L-proline, are being successfully employed for the synthesis of other hydrazide derivatives. mdpi.comminarjournal.com Adopting such mechanochemical methods could eliminate the need for hazardous organic solvents, reduce waste, and simplify product purification.

Alternative Oxidants: Research on aminofurazan synthesis has demonstrated the use of greener oxidizing agents, such as hydrogen peroxide in combination with sodium tungstate or ammonium persulfate, as effective alternatives to more hazardous reagents. researchgate.net Exploring these milder and more environmentally benign oxidants for the synthesis of the furazan (B8792606) ring in this compound is a key area for sustainable production.

Advanced Catalysis:

Iridium-Catalyzed Reactions: Recent breakthroughs in iridium-catalyzed reductive coupling reactions have enabled the synthesis of complex α-amino 1,3,4-oxadiazoles from abundant starting materials under mild conditions. nih.gov Investigating similar advanced catalytic systems could provide novel and highly efficient pathways to this compound and its analogs.

These sustainable methodologies are not only environmentally conscious but also offer potential economic benefits through increased efficiency and reduced waste management costs, making them a critical focus for future synthetic efforts.

Deepening Mechanistic Insights into Biological and Material Science Applications

While this compound and related structures have shown promise in various applications, a deeper understanding of their mechanisms of action at the molecular level is crucial for their optimization and effective use.

In Biological Systems: The oxadiazole scaffold is a recognized pharmacophore, and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govnih.gov The carbohydrazide (B1668358) moiety is also a key feature in many pharmacologically active compounds. ajgreenchem.comajgreenchem.com Future research should focus on:

Target Identification and Validation: For derivatives showing antimicrobial or anticancer potential, identifying the specific cellular targets is paramount. Computational methods, such as molecular docking, can predict interactions with key enzymes or receptors, as demonstrated with other 1,3,4-oxadiazole-carbohydrazides potentially targeting succinate dehydrogenase in fungi or the InhA enzyme in mycobacteria. mdpi.comnih.gov These computational predictions must be followed by rigorous biochemical and cellular assays to validate the mechanism of action.

In Material Science: In the realm of material science, furazan-based compounds are primarily investigated as energetic materials due to their high nitrogen content, high density, and significant positive enthalpy of formation. nih.govenergetic-materials.org.cn this compound itself has been used as a ligand to create energetic coordination polymers. researchgate.net Future mechanistic studies should aim to:

Elucidate Decomposition Pathways: Understanding the thermal decomposition mechanisms of energetic materials derived from this compound is essential for predicting their stability, performance, and safety. researchgate.net Advanced analytical techniques combined with computational modeling can map out the initial bond-breaking steps and subsequent reactions during decomposition.

Rational Design of Derivatives for Enhanced Potency and Targeted Action

The core structure of this compound serves as an excellent scaffold for chemical modification. The rational design of new derivatives based on a thorough understanding of structure-activity relationships (SAR) is a key strategy for enhancing potency and achieving targeted action. nih.govnih.gov

Strategies for Derivative Design:

Modification of the Carbohydrazide Moiety: The terminal nitrogen of the carbohydrazide group is a prime site for modification. Condensation with various aldehydes and ketones can produce a diverse library of hydrazone derivatives. mdpi.comresearchgate.net The choice of the substituent can be guided by SAR studies to improve properties like cell permeability, target binding affinity, and metabolic stability. nih.gov

Substitution on the Amino Group: The amino group on the furazan ring can be acylated or otherwise modified to fine-tune the electronic properties and steric profile of the molecule. nih.gov Such modifications can influence the molecule's ability to form hydrogen bonds and interact with biological targets or crystal lattices.

Bioisosteric Replacement: The 1,2,5-oxadiazole (furazan) ring itself can be considered for bioisosteric replacement with other five-membered heterocycles like 1,3,4-oxadiazole (B1194373), thiadiazole, or triazole. nih.gov This can lead to derivatives with altered pharmacokinetic profiles and potentially novel biological activities.

The following table outlines potential modification sites and their expected impact on the compound's properties, providing a framework for future rational design efforts.

| Modification Site | Potential Reagents | Desired Outcome/Property to Investigate |

| Carbohydrazide N' | Aromatic/Heterocyclic Aldehydes & Ketones | Enhanced biological activity (e.g., antimicrobial, anticancer), improved target specificity. |

| Amino Group (-NH2) | Acyl Chlorides, Sulfonyl Chlorides | Modulated lipophilicity, altered hydrogen bonding capability, modified coordination properties. |

| Furazan Ring | (Bioisosteric Replacement) | Altered metabolic stability, novel biological activity spectrum, different material properties. |

This table is based on established chemical principles for derivative design and serves as a conceptual guide for future research.

By systematically exploring these modifications, researchers can develop new analogs of this compound with superior performance tailored for specific applications in medicine or materials science.

Integration with Nanotechnology and Supramolecular Chemistry

The convergence of molecular chemistry with nanotechnology and supramolecular chemistry opens up new frontiers for this compound. Its ability to act as a multidentate ligand makes it an attractive candidate for constructing highly ordered nanoscale and supramolecular architectures. researchgate.net

Potential Nanotechnology Applications:

Nano-energetic Materials: The compound could be used to synthesize nanoscale energetic coordination polymers. Such materials may exhibit unique properties compared to their bulk counterparts, such as faster energy release rates and altered sensitivities, which are highly desirable for advanced propulsion and initiation systems.

Drug Delivery Systems: Derivatives of this compound with proven biological activity could be incorporated into nanocarriers, such as liposomes or polymeric nanoparticles. This approach could improve drug solubility, control release kinetics, and enable targeted delivery to specific tissues or cells, thereby enhancing therapeutic efficacy and reducing side effects.

Supramolecular Chemistry and Crystal Engineering: The multiple hydrogen bond donor and acceptor sites on the molecule make it an ideal building block for supramolecular assembly. nih.gov